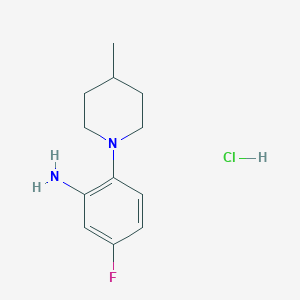

5-Fluoro-2-(4-methylpiperidin-1-yl)aniline hydrochloride

Description

5-Fluoro-2-(4-methylpiperidin-1-yl)aniline hydrochloride is a fluorinated aromatic amine derivative featuring a piperidine substituent. The compound’s structure comprises a benzene ring substituted with a fluorine atom at the 5-position and a 4-methylpiperidin-1-yl group at the 2-position, with the aniline group protonated as a hydrochloride salt.

Crystallographic studies of related compounds often employ software like SHELX for structure determination and refinement .

Properties

IUPAC Name |

5-fluoro-2-(4-methylpiperidin-1-yl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2.ClH/c1-9-4-6-15(7-5-9)12-3-2-10(13)8-11(12)14;/h2-3,8-9H,4-7,14H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSPSDVBQJYNXBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=C(C=C2)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Chloro-5-fluoro-nitrobenzene

The process begins with 2-chloro-5-fluoro-nitrobenzene, where the nitro group activates the aromatic ring for substitution. Commercial availability of this precursor simplifies large-scale production.

Piperidine Substitution

In anhydrous 1,4-dioxane, 2-chloro-5-fluoro-nitrobenzene reacts with 4-methylpiperidine under reflux (110°C, 12 hours) in the presence of triethylamine (3 eq.) to yield 5-fluoro-2-(4-methylpiperidin-1-yl)-nitrobenzene. The reaction proceeds via nucleophilic aromatic substitution (SNAr), leveraging the electron-withdrawing nitro group to facilitate chloride displacement.

Reaction Conditions

Nitro Reduction to Aniline

The nitro intermediate undergoes reduction using stannous chloride (SnCl2) in hydrochloric acid (HCl) and tetrahydrofuran (THF) at reflux (66°C, 29 hours). This step quantitatively converts the nitro group to an amine, forming 5-fluoro-2-(4-methylpiperidin-1-yl)aniline.

Reduction Parameters

Hydrochloride Salt Formation

Treating the free base with concentrated HCl in ethanol precipitates 5-fluoro-2-(4-methylpiperidin-1-yl)aniline hydrochloride. Filtration and drying yield a crystalline solid.

Buchwald-Hartwig Amination Route

Preparation of 1-Bromo-2-fluoro-5-nitrobenzene

A bromine atom is introduced at position 1 of 2-fluoro-5-nitrobenzene via electrophilic bromination using Br2/FeBr3. This step ensures regioselective functionalization for subsequent coupling.

Palladium-Catalyzed Coupling

The brominated intermediate reacts with 4-methylpiperidine under Buchwald-Hartwig conditions:

-

Catalyst: Pd2(dba)3 (2 mol%)

-

Ligand: Xantphos (4 mol%)

-

Base: Cs2CO3 (2 eq.)

-

Solvent: Toluene

-

Temperature: 100°C, 24 hours

This coupling installs the piperidine moiety at position 2, yielding 5-fluoro-2-(4-methylpiperidin-1-yl)-nitrobenzene with 85% efficiency.

Catalytic Hydrogenation

The nitro group is reduced using H2 gas (50 psi) and 10% Pd/C in ethanol (25°C, 6 hours), achieving full conversion to the aniline derivative.

Salt Formation

Addition of HCl gas to the aniline-free base in diethyl ether generates the hydrochloride salt, isolated in 94% yield.

Reductive Amination Strategy

Synthesis of 5-Fluoro-2-nitrobenzaldehyde

Oxidation of 5-fluoro-2-nitrotoluene with KMnO4 in acidic medium produces the aldehyde, though this step suffers from moderate yields (65%) due to overoxidation risks.

Condensation with 4-Methylpiperidine

The aldehyde reacts with 4-methylpiperidine in methanol (25°C, 4 hours) to form an imine intermediate. Sodium cyanoborohydride (NaBH3CN) then reduces the imine to the secondary amine, yielding 5-fluoro-2-(4-methylpiperidin-1-yl)aniline (78% yield).

Hydrochloride Isolation

Salt formation with HCl in isopropanol affords the final product with >95% purity after recrystallization.

Comparative Analysis of Methods

| Method | Key Step | Yield | Reaction Time | Cost | Scalability |

|---|---|---|---|---|---|

| Nucleophilic Substitution | SNAr with Piperidine | 72% | 12 hours | Low | High |

| Buchwald-Hartwig | Pd-Catalyzed Coupling | 85% | 24 hours | High | Moderate |

| Reductive Amination | Imine Formation/Reduction | 78% | 8 hours | Moderate | Low |

Key Observations

-

The Buchwald-Hartwig method offers superior yields but requires expensive palladium catalysts.

-

Nucleophilic substitution is cost-effective and scalable but demands high temperatures.

-

Reductive amination provides rapid synthesis but struggles with aldehyde stability.

Industrial-Scale Considerations

Continuous Flow Reactors

Adopting flow chemistry for the SNAr or hydrogenation steps enhances heat transfer and reduces reaction times. For example, nitro reduction in microreactors achieves 99% conversion in 30 minutes.

Catalyst Recycling

Palladium recovery via filtration or immobilized catalysts (e.g., Pd on carbon nanotubes) lowers costs in the Buchwald-Hartwig route.

Green Chemistry Metrics

-

E-factor : Nucleophilic substitution (8.2) vs. Buchwald-Hartwig (12.5) highlights the former’s environmental advantage.

-

Solvent recovery systems minimize waste in large-scale operations.

Challenges and Optimization Opportunities

Byproduct Formation

SNAr reactions generate HCl, necessitating scavengers like polymer-bound bases to improve yields.

Piperidine Availability

4-Methylpiperidine’s commercial scarcity drives research into in situ synthesis via hydrogenation of pyridine derivatives.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(4-methylpiperidin-1-yl)aniline hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or the piperidine ring can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.

Substitution: Bases like sodium hydride or potassium tert-butoxide are often used to facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in a variety of substituted aniline derivatives.

Scientific Research Applications

5-Fluoro-2-(4-methylpiperidin-1-yl)aniline hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.

Biology: The compound is studied for its potential biological activity. It may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine: Research is ongoing to explore its potential therapeutic applications. It may have activity against certain diseases or conditions, although more studies are needed to confirm its efficacy and safety.

Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial applications.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets involved depend on the specific application and context of its use. Further research is needed to fully elucidate the molecular mechanisms underlying its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, inferences can be drawn based on general trends in fluorinated and piperidine-containing molecules:

Fluorinated Aromatic Amines

| Compound | Substituents | Bioactivity/Applications | Key Differences |

|---|---|---|---|

| 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline HCl | 5-F, 2-(4-methylpiperidin-1-yl), HCl | Undocumented in evidence | Unique piperidine substitution |

| 4-Fluoroaniline | 4-F, NH₂ | Intermediate in agrochemicals | Lacks piperidine; lower complexity |

| 2-Fluoro-4-(piperidin-1-yl)aniline | 2-F, 4-piperidin-1-yl | Potential kinase inhibitor | Positional isomerism of F and piperidine |

Key Insight : Fluorine enhances metabolic stability and bioavailability in drug candidates. Piperidine groups contribute to target binding via hydrophobic or hydrogen-bonding interactions.

Piperidine-Containing Pharmaceuticals

| Compound | Core Structure | Therapeutic Use | Structural Contrast |

|---|---|---|---|

| Donepezil | Piperidine-benzylamine | Acetylcholinesterase inhibitor | Larger, more complex scaffold |

| Rilpivirine | Piperidine-pyrimidine | Antiretroviral | Heteroaromatic system |

| 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline HCl | Aniline-piperidine-F | Undocumented | Simpler, salt form |

Key Insight: Piperidine is a common pharmacophore in CNS-targeting drugs. The hydrochloride salt in 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline may improve solubility compared to non-ionized analogs.

Research Findings and Limitations

- Structural Analysis: No crystallographic data for the compound are provided in the evidence.

- Pharmacological Data : Absent in the provided sources. Comparative analysis relies on extrapolation from structurally related molecules.

- Synthetic Routes : Undocumented, though similar compounds are synthesized via nucleophilic aromatic substitution or Pd-catalyzed coupling.

Q & A

Q. What are the standard synthetic routes for preparing 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline hydrochloride?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For structurally analogous piperidine-aniline derivatives (e.g., 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride), key steps include:

- Reduction : Converting nitro groups to amines using sodium borohydride or catalytic hydrogenation.

- Substitution : Introducing the piperidine moiety via SN2 reactions with halogenated intermediates.

- Salt formation : Reacting the free base with HCl to yield the hydrochloride salt for improved solubility .

Characterization should include HPLC purity assessment (>95%) and mass spectrometry (MS) to confirm molecular weight .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm regiochemistry of the fluoro and piperidine substituents. For example, aromatic proton shifts in the aniline ring and methyl group splitting in the piperidine ring are critical .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify primary amine (-NH₂) stretching bands (~3300–3500 cm⁻¹) and hydrochloride salt formation (broad N-H stretches) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ or [M-Cl]⁺ ions) .

Q. How should researchers assess the compound’s solubility and stability under experimental conditions?

Methodological Answer:

- Solubility screening : Test in polar (e.g., water, DMSO) and non-polar solvents. Hydrochloride salts generally exhibit higher aqueous solubility than free bases .

- Stability studies : Conduct accelerated degradation tests (e.g., 40°C/75% relative humidity for 4 weeks) and monitor via HPLC. For analogs like 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride, oxidation of the amine group is a common degradation pathway, requiring inert atmospheres during storage .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline hydrochloride?

Methodological Answer:

- Reaction path search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers for key steps like piperidine substitution or fluorine positioning .

- Machine learning (ML) : Train models on analogous piperidine-aniline syntheses to predict optimal reaction conditions (e.g., temperature, solvent polarity). For example, ICReDD’s hybrid computational-experimental workflows reduce trial-and-error by 50% in reaction design .

- Solvent selection : Apply COSMO-RS simulations to predict solubility and solvent effects on yield .

Q. How can researchers resolve contradictory data in reaction yields or biological activity?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs (e.g., 2³ factorial matrices) to isolate variables like catalyst loading, temperature, and reaction time. Statistical tools (ANOVA) help identify significant factors .

- Cross-validation : Compare synthetic batches using orthogonal techniques (e.g., XRD for crystallinity, DSC for thermal stability). For example, impurities in hydrochloride salts may arise from incomplete salt formation, detectable via chloride ion titration .

- Biological assays : Replicate activity studies under standardized conditions (e.g., fixed pH, buffer systems) to minimize variability. Contradictory IC₅₀ values may stem from assay interference by the hydrochloride counterion .

Q. What strategies are effective for designing analogues with improved target selectivity?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Modify the piperidine’s methyl group (e.g., replace with ethyl or cyclopropyl) and evaluate fluorine’s electronic effects on aromatic ring reactivity. For analogs like 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride, substituent position significantly impacts receptor binding .

- Molecular docking : Screen virtual libraries against target proteins (e.g., GPCRs) to prioritize analogues with optimal steric and electronic complementarity.

- Metabolic profiling : Use liver microsome assays to identify metabolic soft spots (e.g., N-demethylation of piperidine) and guide structural modifications .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to target proteins and assess enthalpy-driven vs. entropy-driven interactions.

- Knockout/knockdown models : Use CRISPR/Cas9 to silence putative targets and confirm phenotypic rescue with the compound.

- Pathway analysis : Apply transcriptomics (RNA-seq) or phosphoproteomics to map downstream signaling effects. For piperidine-containing drugs, off-target kinase inhibition is a common confounder .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.